1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Physicochemical Properties Drug Design Lipophilicity

Researchers designing PROTACs or CNS-targeted libraries face regioisomeric ambiguity with diazaspiro building blocks-selecting the wrong acetyl isomer collapses the synthetic route. This product is exclusively the 7-acetyl regioisomer (CAS 1147422-10-3): the free azetidine secondary amine (predicted pKa 10.35) is the sole nucleophilic handle, while the piperidine nitrogen is blocked as a tertiary amide. • Regiochemical certainty: 7-acetyl isomer preserves azetidine reactivity for amide coupling, reductive amination, or solid-phase immobilization. • PROTAC-ready scaffold: LogP 0.485, TPSA 32.34 Ų-optimal CNS drug space; no Boc deprotection required. • ≥95% purity (typical lot); shipped ambient; store sealed, dry at 2-8°C.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1147422-10-3
Cat. No. B1428497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
CAS1147422-10-3
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2(CC1)CNC2
InChIInChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
InChIKeyRJBGDSXUIAWZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone – Overview


1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone is a heterocyclic spiro building block featuring a 2,7-diazaspiro[3.5]nonane core with an acetyl group specifically on the piperidine (7-position) nitrogen, leaving a free secondary amine on the azetidine (2-position) ring [1]. This compound, with a molecular weight of 168.24 g/mol and the molecular formula C9H16N2O, serves as a versatile intermediate in medicinal chemistry for the site-specific introduction of the diazaspiro scaffold into drug candidates . Its predicted pKa of 10.35 for the azetidine nitrogen informs salt selection and reactivity in coupling reactions .

1
Site-selective amine handle via free azetidine (2-position) for coupling reactions
Piperidine (7-position) locked as stable tertiary amide
2
Direct use without deprotection; streamlines PROTAC linker and library synthesis
Eliminates Boc-removal yield loss and reagent costs
3
Predicted azetidine pKa ~10.35 informs acid-labile linker loading and salt selection
Supports solid-phase extraction method development

Regioisomer Specificity in Synthesis


For a scientific or industrial user, selecting the correct 7-acetyl regioisomer over the 2-acetyl analog is critical because the position of the acetyl group determines the site of further derivatization and the molecule's fundamental physicochemical properties. The target compound's free azetidine amine is a nucleophilic handle for amine-reactive chemistry, whereas the piperidine is blocked as a tertiary amide [1]. Simply substituting the 2-yl isomer (CAS 1474026-47-5) would replace this reactive site with an unreactive amide, fundamentally altering the synthetic sequence. Even a generic substitution with the Boc-protected precursor (tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate) is not equivalent, as the protecting group imparts a significantly higher logP and requires an additional deprotection step, impacting both cost and reaction sequence design [2].

vs. 2-Acetyl Isomer
Target: 7-Acetyl (free azetidine NH as nucleophilic handle)
2-Acetyl analog (CAS 1474026-47-5) blocks the reactive site as an amide, altering the synthetic route and physicochemical profile
vs. Boc-Protected Precursor
Target: Free base ready for direct derivatization
Boc-protected analog (CAS 1147423-01-5) introduces higher logP and requires an additional deprotection step, impacting reaction sequence efficiency

Quantitative Head-to-Head Evidence


Lipophilicity: 7-Acetyl vs 2-Acetyl Isomer

The position of the acetyl group on the diazaspiro core creates a quantifiable difference in lipophilicity. The target compound, 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone, has a computed LogP of 0.485, which is higher than the LogP of -0.10 for the 2-yl regioisomer, 1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone . This difference of 0.585 log units indicates that the 7-acetyl isomer is approximately 3.8 times more lipophilic, a factor that can critically influence membrane permeability and non-specific binding in a biological assay.

Lipophilicity: LogP
Head-to-head
7-Acetyl: LogP = 0.485 2-Acetyl: LogP = -0.10
Δ LogP = 0.585 (~3.8x more lipophilic)
Reported lipophilicity context for regioisomer differentiation
Computed values; context-dependent
Physicochemical Properties Drug Design Lipophilicity

TPSA: 7-Acetyl vs 2-Acetyl Isomer

A comparison of topological polar surface area (TPSA), a key predictor of oral absorption, shows a measurable difference between the two regioisomers. The target 7-acetyl compound has a TPSA of 32.34 Ų, while the 2-acetyl analog has a slightly lower TPSA of 29.0 Ų [1]. Although both are well below the 140 Ų threshold for good oral bioavailability, the 3.34 Ų difference reflects the distinct electronic environments of the carbonyl groups, which can affect hydrogen bonding with biological targets.

TPSA
Head-to-head
7-Acetyl: 32.34 Ų 2-Acetyl: 29.0 Ų
Δ TPSA = 3.34 Ų higher for target
Supports selection for polar solvent coupling context
Computed values; data to verify
ADME Permeability Drug Likeness

Basicity: Azetidine vs Piperidine pKa

The free amine in the target compound resides on the azetidine ring, which is known to be more basic than the piperidine ring in analogous spiro systems. The predicted pKa for the azetidine conjugate acid in the target compound is 10.35 ± 0.20, while the 2-yl isomer's free piperidine is expected to have a pKa around 9.0-9.5 . This ~1 unit higher pKa makes the target compound significantly more protonated at physiological pH, a crucial parameter for designing water-soluble salts or for applications in solid-phase extraction where basicity dictates binding and elution profiles.

Basicity: pKa
Class-level
Target (azetidine NH): predicted pKa 10.35 Comparator (piperidine NH): ~9.0–9.5
~1 log unit higher basicity
Reported basicity context for salt and purification design
Predicted values; class-level inference
Ionization Salt Selection Reactivity

Synthetic Efficiency: Free Base vs Boc-Protected

The target compound, as a free base, offers a direct route for further derivatization, eliminating the deprotection step required when using the common Boc-protected precursor, tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. A supplier analysis indicates that 50 mg of the target free base is priced at €934, while the Boc-protected analog is offered at a similar or higher price point for an intermediate that still requires TFA or HCl deprotection [1]. By avoiding the deprotection step, users save on the cost of reagents, an additional purification, and the associated 5-15% yield loss typical for Boc removal on this scaffold.

Synthetic Step Efficiency
Head-to-head
Target free base: 0 additional deprotection steps Boc-precursor: requires 1 deprotection step
Eliminates estimated 5-15% yield loss
Supports procurement efficiency and scale-up review
Pricing and yield loss are source-specific
Synthetic Efficiency Cost Analysis Deprotection Strategy

Application Scenarios for 7-Acetyl Spiro Building Block


Bioconjugation & PROTAC Linker Design

The target compound's free azetidine amine is a prime handle for attaching E3 ligase ligands or bioconjugation payloads. Its higher basicity (predicted pKa 10.35 ) ensures preferential reactivity with activated esters and isocyanates, enabling the construction of heterobifunctional degraders (PROTACs). Using the 7-acetyl isomer, researchers can precisely install the diazaspiro core as a rigid linker, leveraging its 0.485 LogP to modulate the overall lipophilicity of the degrader molecule .

SAR Exploration: KRAS G12C & Sigma Ligands

The 2,7-diazaspiro[3.5]nonane scaffold is a validated core in novel sigma receptor ligands and KRAS G12C covalent inhibitors . The target compound provides a unique vector for SAR divergence: the acetyl group on the piperidine ring is stable to the reaction conditions typically used to functionalize the azetidine amine. This orthogonality allows medicinal chemists to systematically explore the chemical space around the piperidine without affecting the key azetidine pharmacophore, a strategy not possible with the symmetrical 2,7-diacetyl analog.

Modular Synthesis of CNS-Penetrant Candidates

With a TPSA of 32.34 Ų and a LogP of 0.485, the target compound falls within a favorable range for CNS drug discovery (typically TPSA < 90 Ų, LogP 1-4) . The free base form is immediately ready for reductive amination or amide coupling to introduce heteroaryl groups, a common step in building CNS-active molecules like receptor antagonists. Its use eliminates the handling and disposal of TFA waste associated with in-situ Boc deprotection, streamlining the synthesis of compound libraries for neuroscience targets .

Solid-Phase Synthesis for Peptidomimetics

The predicted basicity (pKa ~10.35) of the azetidine nitrogen makes the target compound an excellent candidate for immobilization on solid supports via acid-labile linkers . The free amine can be loaded onto 2-chlorotrityl chloride resin, allowing for subsequent on-resin functionalization of the acetyl piperidine after reduction. This orthogonal protection strategy simplifies the synthesis of spirocyclic peptidomimetics, a key advantage for peptide chemistry CROs over the 2-acetyl isomer, which would require a preliminary reduction of the amide before loading.

Application
Selection Property
Validation Focus
Bioconjugation & PROTAC Linker Design
Free azetidine amine with higher basicity
Preferential reactivity with activated esters/isocyanates; core linker attachment
SAR Exploration (e.g., KRAS, Sigma Ligands)
Orthogonal reactivity of azetidine vs. acetyl piperidine
Azide-independent vector divergence; piperidine SAR without pharmacophore disruption
Modular Synthesis of CNS-Penetrant Candidates
Computed TPSA 32.34 Ų and free base format
Immediate reductive amination/amide coupling; avoids TFA waste handling
Solid-Phase Synthesis for Peptidomimetics
Azetidine pKa ~10.35 for acid-labile linker loading
On-resin orthogonal functionalization after piperidine reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.